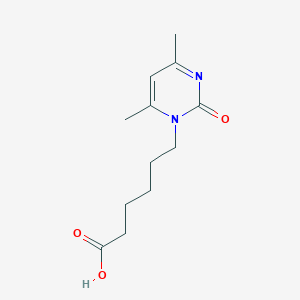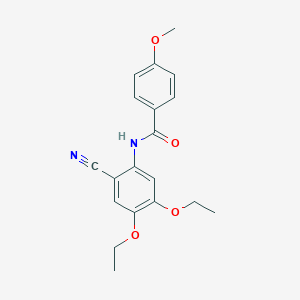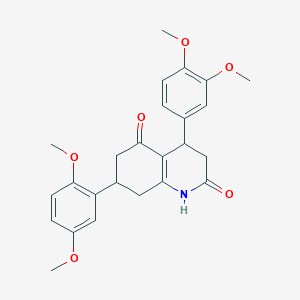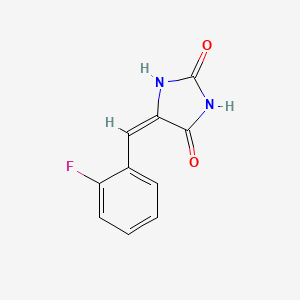
N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves multi-step chemical reactions that may include cyclization processes, condensation reactions, and functional group transformations. For example, a rapid synthesis approach for related chromene compounds has been established, demonstrating the importance of efficient synthetic routes for producing chromene derivatives with potential biological activities (Zhu et al., 2014).
Molecular Structure Analysis
Chromene derivatives like N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide exhibit distinct molecular conformations which can be elucidated through crystallographic studies. For instance, studies have shown that similar compounds display anti conformations with respect to the C-N rotamer of the amide group and can exhibit cis or trans geometries regarding other functional groups (Gomes et al., 2015).
Chemical Reactions and Properties
Chemical properties of chromene derivatives are influenced by their functional groups. These compounds participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions. Their reactivity is often explored for synthesizing new derivatives with enhanced biological activities (Korotaev et al., 2017).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Crystallographic studies provide insights into their solid-state structures, which can influence their physical properties and reactivity (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties of N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds are largely determined by their functional groups. These include reactivity towards nucleophiles and electrophiles, the ability to form hydrogen bonds, and the presence of aromatic systems which can undergo various organic reactions (Myannik et al., 2018).
Applications De Recherche Scientifique
Chemosensors for Metal Ions
One significant application of derivatives of N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is in the development of highly sensitive and selective chemosensors for metal ions. For instance, a study presented a chemosensor based on a coumarin fluorophore derivative for the detection of Cu2+ and H2PO4− ions with high sensitivity and selectivity. This chemosensor showcased an "on-off-on" fluorescence response towards these ions, making it a promising tool for environmental monitoring and biochemical assays (Meng et al., 2018).
Fluorescent Probes
Derivatives of N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide also play a crucial role in the development of fluorescent probes for bioimaging and diagnostic purposes. A novel fluorescent probe based on a coumarin derivative has been developed for the selective detection of Cu(II) ions. This probe exhibits enhanced fluorescence in the presence of Cu(II) ions, underscoring its potential for applications in chemical sensing and biological imaging (Bekhradnia et al., 2016).
Antibacterial and Antioxidant Agents
Another application is found in the synthesis of compounds with antibacterial and antioxidant properties. A study reported the synthesis of indolyl-4H-chromene-3-carboxamide derivatives through a one-pot reaction, which exhibited good antioxidant and antibacterial activities. This illustrates the compound's potential in pharmaceutical research, particularly in developing new therapeutic agents (Subbareddy & Sumathi, 2017).
Polymer Synthesis
Furthermore, N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives have been explored in the synthesis of polymers carrying non-linear optical (NLO) moieties. These polymers demonstrate significant electro-optic properties, indicating their potential use in the development of optical and electronic materials (Kim et al., 1997).
Propriétés
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-6-7-12(9-14(10)19(22)23)18-16(20)13-8-11-4-2-3-5-15(11)24-17(13)21/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAQWVCDMRLUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3,4-dimethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5540105.png)
![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5540123.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B5540144.png)


![1-(methoxyacetyl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5540153.png)
![ethyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5540154.png)
![[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5540161.png)



![4-[(4-bromophenyl)thio]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B5540174.png)
